1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
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Description
The compound “1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities. The molecule also contains a 5-chlorothiophene group and an imidazole ring, both of which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, the imidazole ring is a five-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heteroatoms (nitrogen in the piperazine and imidazole rings, sulfur in the thiophene ring, and the chlorine atom). These atoms could potentially act as points of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar imidazole and piperazine rings could influence its solubility in water and other polar solvents .Future Directions
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOUVZMVOJWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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